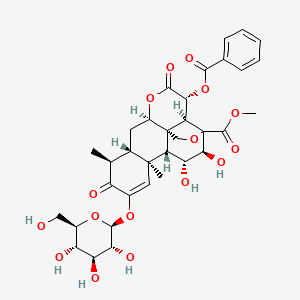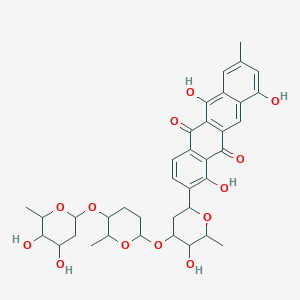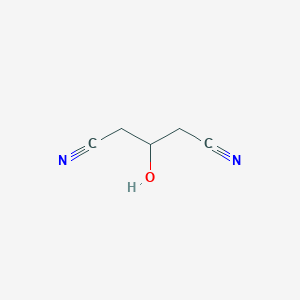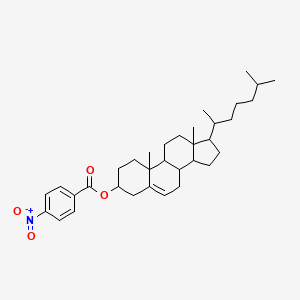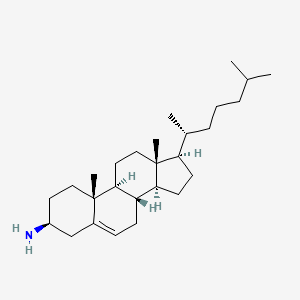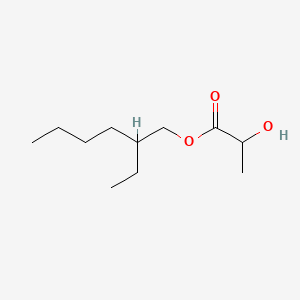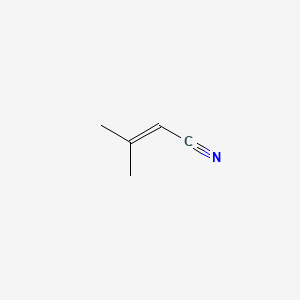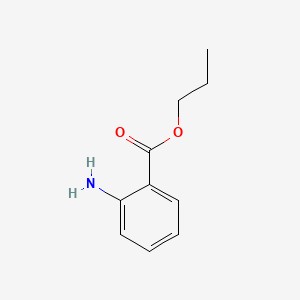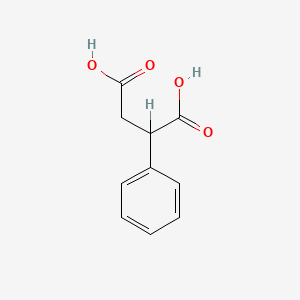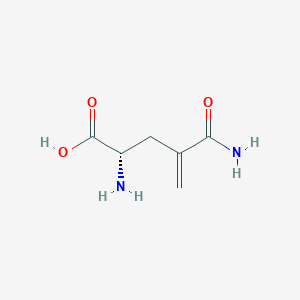
4-Methylene-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylene-L-glutamine is a non-proteinogenic L-alpha-amino acid that is L-glutamine in which the hydrogens attached to the carbon gamma to the carboxy group are replaced by a methylene group. It is a tautomer of a 4-methylene-L-glutamine zwitterion.
Wissenschaftliche Forschungsanwendungen
Neuronal Transport and Neurotransmitter Precursor
4-Methylene-L-glutamine is significant in neuroscience, especially regarding neurotransmission. It acts as a precursor for glutamate, an excitatory neurotransmitter in the mammalian central nervous system. Studies have identified specific glutamine transporters in neurons, highlighting the role of 4-Methylene-L-glutamine in neurotransmitter precursor supply (Varoqui et al., 2000).
Enzymatic Activity in Plants
In plant biochemistry, 4-Methylene-L-glutamine amidohydrolase has been identified in peanut leaves. This enzyme, highly specific to 4-Methylene-L-glutamine, indicates the compound's relevance in plant metabolic processes (Powell & Dekker, 1983).
Metabolic Functions in Health and Disease
4-Methylene-L-glutamine is crucial in metabolic functions, particularly in critical illnesses and cancer metabolism. It acts as a respiratory fuel for rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and precursor for nucleic acids, proteins, and other metabolites. Its importance is evident in conditions like hepatic encephalopathy and cancer, where altered glutamine metabolism impacts patient outcomes (Lacey & Wilmore, 2009); (Yang, Venneti, & Nagrath, 2017).
Diagnostic and Therapeutic Applications
In diagnostic imaging, particularly in cancer, 4-Methylene-L-glutamine derivatives have been developed for magnetic resonance spectroscopy (MRS) imaging to study cancer cell metabolism. These derivatives help visualize metabolic pathways and could have significant implications in cancer diagnosis and treatment (Qu et al., 2011).
Influence on Neurotransmitter Receptors
4-Methylene-L-glutamine derivatives impact glutamate metabotropic receptors, indicating their potential role in modulating neurotransmitter systems, which can have implications in neurological disorders and drug development (Receveur, Roumestant, & Viallefont, 1995).
Impact on Gene and Protein Expression
Research on pancreatic beta-cell lines demonstrates that 4-Methylene-L-glutamine influences gene and protein expression, including those involved in cellular signaling, metabolism, and insulin secretion. This indicates its potential role in diabetes management and metabolic research (Corless et al., 2006).
Eigenschaften
CAS-Nummer |
31138-12-2 |
|---|---|
Produktname |
4-Methylene-L-glutamine |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(2S)-2-amino-4-carbamoylpent-4-enoic acid |
InChI |
InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
CEVQXWMPODOBRM-BYPYZUCNSA-N |
Isomerische SMILES |
C=C(C[C@@H](C(=O)O)N)C(=O)N |
SMILES |
C=C(CC(C(=O)O)N)C(=O)N |
Kanonische SMILES |
C=C(CC(C(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



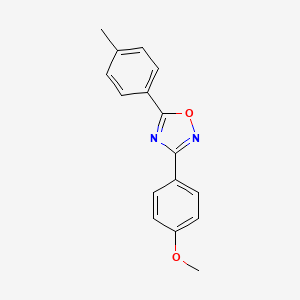
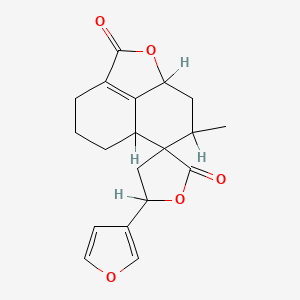
![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)
![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
